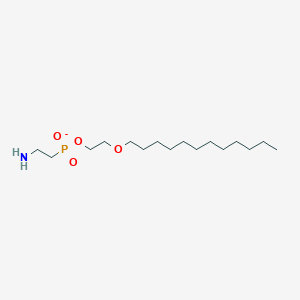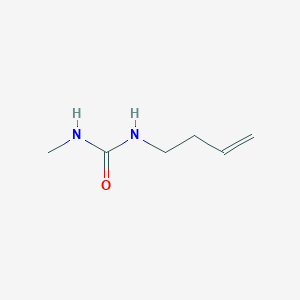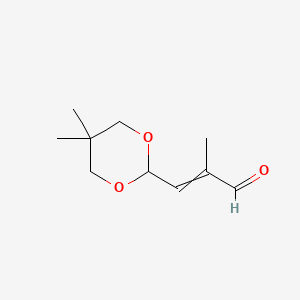![molecular formula C15H27N3O2S B14309232 N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide CAS No. 112195-32-1](/img/structure/B14309232.png)
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules. The structure includes an aromatic ring with an amino group, making it a versatile candidate for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide typically involves multi-step organic reactions. One common route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-amino-3-propylphenyl ethylamine.
Intermediate Formation: This intermediate is then reacted with 2-bromoethylamine under basic conditions to form the ethylamine derivative.
Sulfonamide Formation: The final step involves the reaction of the ethylamine derivative with ethanesulfonyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can interact with various biomolecules due to its amino and sulfonamide groups. It may be used in the study of enzyme inhibition, protein binding, and other biochemical processes.
Medicine
In medicine, compounds with sulfonamide groups are often explored for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action for N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- N-(2-{[2-(4-Amino-3-ethylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- N-(2-{[2-(4-Amino-3-isopropylphenyl)ethyl]amino}ethyl)ethanesulfonamide
Uniqueness
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is unique due to its specific substitution pattern on the aromatic ring. The propyl group at the 3-position provides distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This uniqueness can lead to different pharmacological profiles and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
112195-32-1 |
|---|---|
Molekularformel |
C15H27N3O2S |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
N-[2-[2-(4-amino-3-propylphenyl)ethylamino]ethyl]ethanesulfonamide |
InChI |
InChI=1S/C15H27N3O2S/c1-3-5-14-12-13(6-7-15(14)16)8-9-17-10-11-18-21(19,20)4-2/h6-7,12,17-18H,3-5,8-11,16H2,1-2H3 |
InChI-Schlüssel |
VSXWZQFOVYHIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)CCNCCNS(=O)(=O)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


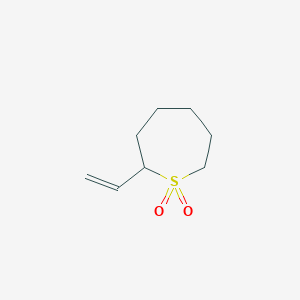
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
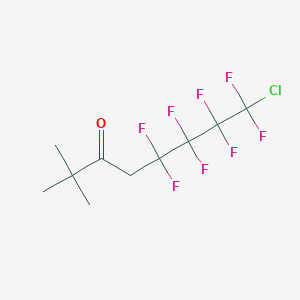
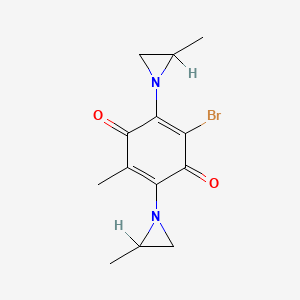
![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
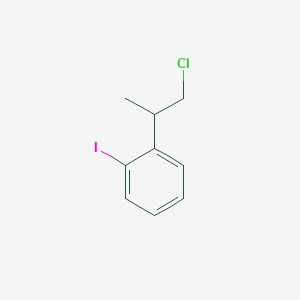
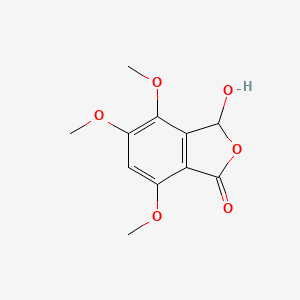
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)
